Cas no 683766-45-2 (4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide)

4-ブチル(メチル)スルファモイル-N-{3-シアノ-4H,5H,6H,7H,8H-シクロヘプタビチオフェン-2-イル}ベンズアミドは、高度に特異的な構造を有する有機化合物です。この化合物は、スルファモイル基とシアノ基を併せ持つことで、分子間相互作用や標的タンパク質への選択的結合能が強化されています。特に、シクロヘプタビチオフェン骨格の剛性とベンズアミド部位の柔軟性が組み合わさり、優れた薬理学的特性を示します。その化学的安定性と生体適合性から、医薬品中間体や創薬研究におけるリード化合物としての応用が期待されています。また、疎水性基と極性基のバランスが取れた設計により、溶解性や膜透過性の最適化が図られています。

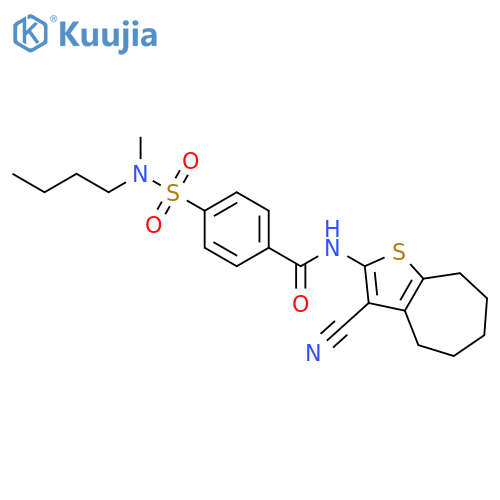

683766-45-2 structure

商品名:4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide

CAS番号:683766-45-2

MF:C22H27N3O3S2

メガワット:445.598082780838

CID:6537018

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide

- 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

- Benzamide, 4-[(butylmethylamino)sulfonyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-

-

- インチ: 1S/C22H27N3O3S2/c1-3-4-14-25(2)30(27,28)17-12-10-16(11-13-17)21(26)24-22-19(15-23)18-8-6-5-7-9-20(18)29-22/h10-13H,3-9,14H2,1-2H3,(H,24,26)

- InChIKey: RZVXTDUOONYYOL-UHFFFAOYSA-N

- ほほえんだ: C(NC1SC2CCCCCC=2C=1C#N)(=O)C1=CC=C(S(N(CCCC)C)(=O)=O)C=C1

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.36±0.20(Predicted)

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1122-1142-1mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-25mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-5μmol |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-40mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-20μmol |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-2μmol |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-2mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-10mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-20mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1122-1142-15mg |

4-[butyl(methyl)sulfamoyl]-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide |

683766-45-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

683766-45-2 (4-butyl(methyl)sulfamoyl-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}benzamide) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬